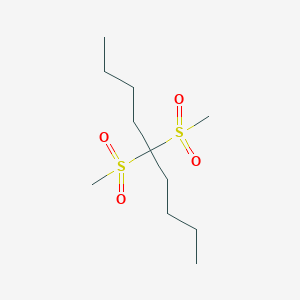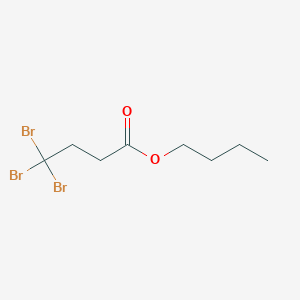![molecular formula C8H18O2Si B14733883 [Dimethyl(propyl)silyl]methyl acetate CAS No. 2917-63-7](/img/structure/B14733883.png)
[Dimethyl(propyl)silyl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Dimethyl(propyl)silyl]methyl acetate is an organosilicon compound with the molecular formula C₈H₁₈O₂Si. This compound is characterized by the presence of a silicon atom bonded to two methyl groups, one propyl group, and one methoxy group. It is commonly used in organic synthesis, particularly as a protecting group for alcohols.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Dimethyl(propyl)silyl]methyl acetate typically involves the reaction of [dimethyl(propyl)silyl]methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an ester linkage between the hydroxyl group of [dimethyl(propyl)silyl]methanol and the acetyl group of acetic anhydride or acetyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Dimethyl(propyl)silyl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield [dimethyl(propyl)silyl]methanol and acetic acid.
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: [Dimethyl(propyl)silyl]methanol and acetic acid.
Oxidation: Silanols or siloxanes.
Substitution: Various substituted silyl compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Dimethyl(propyl)silyl]methyl acetate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in the synthesis of pharmaceuticals where protection of hydroxyl groups is necessary.
Industry: Applied in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of [Dimethyl(propyl)silyl]methyl acetate primarily involves the formation and cleavage of the ester bond. The silicon atom provides steric hindrance, which protects the hydroxyl group from unwanted reactions. The compound can be easily removed under mild conditions, making it an ideal protecting group in various synthetic processes.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl acetate: Similar in structure but with three methyl groups instead of one propyl group.
Triethylsilyl acetate: Contains three ethyl groups instead of one propyl group.
Tert-butyldimethylsilyl acetate: Features a tert-butyl group and two methyl groups.
Uniqueness
[Dimethyl(propyl)silyl]methyl acetate is unique due to the presence of the propyl group, which provides different steric and electronic properties compared to other silyl acetates. This uniqueness allows for selective protection and deprotection reactions in complex organic syntheses.
Propiedades
Número CAS |
2917-63-7 |
|---|---|
Fórmula molecular |
C8H18O2Si |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
[dimethyl(propyl)silyl]methyl acetate |
InChI |
InChI=1S/C8H18O2Si/c1-5-6-11(3,4)7-10-8(2)9/h5-7H2,1-4H3 |
Clave InChI |
KCRVGWBUIVATCR-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](C)(C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



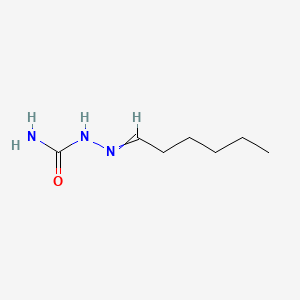
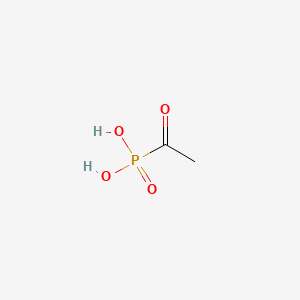
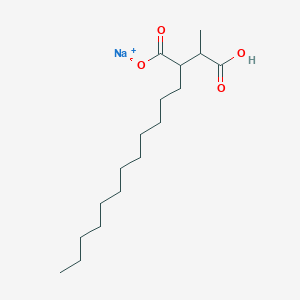
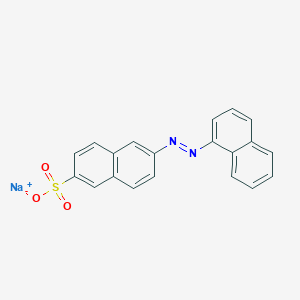
![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
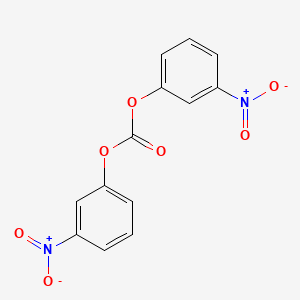
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
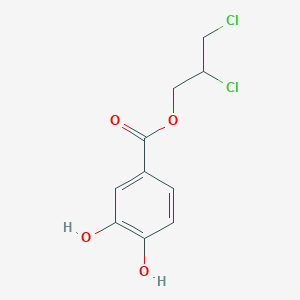
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)
